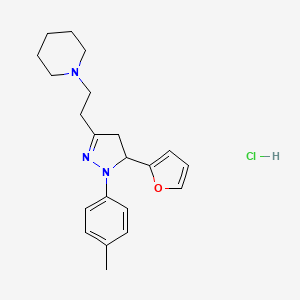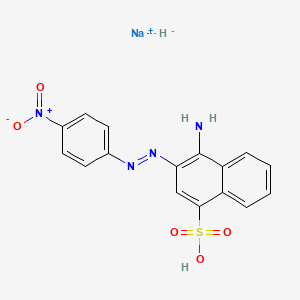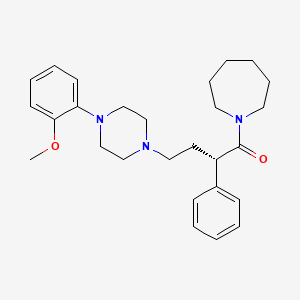
3M2M8Awu8T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-RWAY involves several steps, including the formation of key intermediates and the final coupling reactions. The general methods of preparation for organometallic compounds, such as metal-carbon bond formation reactions, metal displacement, metathesis, and hydrometallation, can be applied . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of (-)-RWAY may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(-)-RWAY undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (-)-RWAY is used as a chiral building block for the synthesis of complex molecules. Its stereochemical properties make it valuable for studying enantioselective reactions and developing new synthetic methodologies.
Biology
In biological research, (-)-RWAY is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to study molecular recognition and binding events.
Medicine
In medicine, (-)-RWAY is explored for its pharmacological properties. It may act on specific molecular targets, such as receptors or enzymes, to modulate biological pathways and exert therapeutic effects.
Industry
In the industrial sector, (-)-RWAY is utilized in the development of new materials and chemical processes. Its unique chemical properties enable the creation of advanced materials with specific functionalities.
作用機序
The mechanism of action of (-)-RWAY involves its interaction with molecular targets, such as receptors or enzymes. The compound binds to these targets, inducing conformational changes and modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to (-)-RWAY include other chiral molecules with similar stereochemical properties. Examples include:
- (-)-Epicatechin
- (-)-Menthol
- (-)-Nicotine
Uniqueness
What sets (-)-RWAY apart from these similar compounds is its specific molecular structure and unique stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
142685-19-6 |
|---|---|
分子式 |
C27H37N3O2 |
分子量 |
435.6 g/mol |
IUPAC名 |
(2S)-1-(azepan-1-yl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C27H37N3O2/c1-32-26-14-8-7-13-25(26)29-21-19-28(20-22-29)18-15-24(23-11-5-4-6-12-23)27(31)30-16-9-2-3-10-17-30/h4-8,11-14,24H,2-3,9-10,15-22H2,1H3/t24-/m0/s1 |
InChIキー |
JUAVWMUCGPXXJV-DEOSSOPVSA-N |
異性体SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC[C@@H](C3=CC=CC=C3)C(=O)N4CCCCCC4 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(C3=CC=CC=C3)C(=O)N4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)

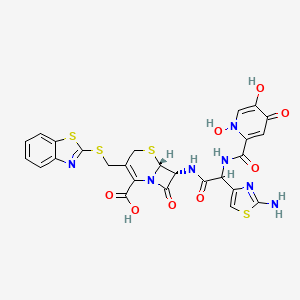
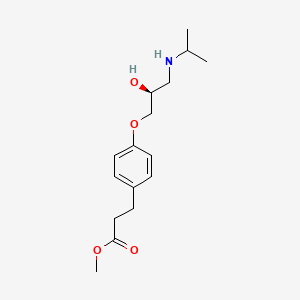
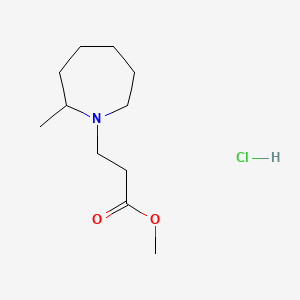


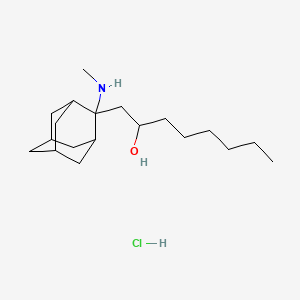
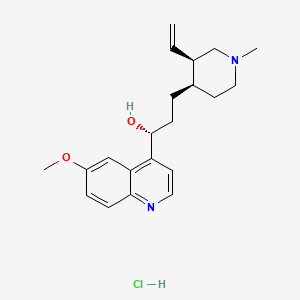
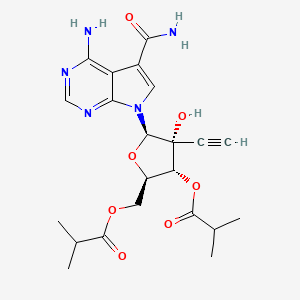

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
